molecular formula C5H7B B3034234 1-Bromopent-1-yne CAS No. 14752-60-4

1-Bromopent-1-yne

Cat. No.: B3034234
CAS No.: 14752-60-4
M. Wt: 147.01 g/mol
InChI Key: TWFJIRZDULTSKN-UHFFFAOYSA-N
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Preparation Methods

1-Bromopent-1-yne can be synthesized through various methods. One common synthetic route involves the bromination of pent-1-yne using bromine (Br2) in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective addition of the bromine atom to the terminal carbon of the alkyne .

Industrial production methods often involve the use of more efficient and scalable processes. For instance, the bromination of pent-1-yne can be carried out in large reactors with continuous monitoring of reaction parameters to optimize yield and purity .

Mechanism of Action

The mechanism by which 1-bromopent-1-yne exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In addition reactions, the triple bond undergoes electrophilic addition, resulting in the formation of dihaloalkanes .

At the molecular level, this compound can interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure. These interactions are often mediated by the formation of covalent bonds between the compound and specific amino acid residues in the target proteins .

Comparison with Similar Compounds

1-Bromopent-1-yne can be compared with other similar compounds, such as:

    1-Bromo-2-pentyne: This compound has a similar structure but with the bromine atom attached to the second carbon of the pent-1-yne chain.

    1-Chloropent-1-yne: This compound has a chlorine atom instead of a bromine atom.

    1-Iodopent-1-yne: Similar to this compound, but with an iodine atom.

The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable reagent in various fields of research and industry .

Properties

IUPAC Name

1-bromopent-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c1-2-3-4-5-6/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFJIRZDULTSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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